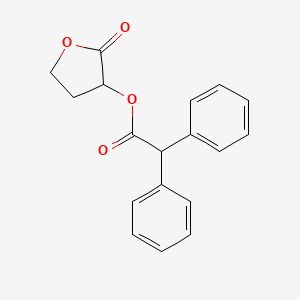
2-Oxooxolan-3-yl 2,2-diphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxooxolan-3-yl 2,2-diphenylacetate is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Oxooxolan-3-yl 2,2-diphenylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C18H18O3
- IUPAC Name : this compound
This compound features an oxolane ring, which is known for its stability and ability to participate in various biochemical interactions.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes that play critical roles in metabolic pathways. The oxolane moiety may facilitate binding to enzyme active sites through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : The diphenylacetate group may interact with various receptors, potentially modulating their activity. This could lead to altered signaling pathways within cells.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could mitigate oxidative stress in biological systems.
Pharmacological Effects
Research into the pharmacological effects of this compound indicates several potential therapeutic applications:
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammatory markers in cell cultures, suggesting a role in treating inflammatory diseases.
- Antimicrobial Activity : Some studies indicate that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Data Table: Biological Activity Summary
Case Studies
Several case studies have been published detailing the biological effects of similar compounds and their relevance to human health:
-
Case Study on Enzyme Inhibition :
- A study demonstrated that related oxolane derivatives effectively inhibited cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This suggests that this compound may have similar inhibitory effects.
-
Case Study on Antimicrobial Properties :
- Research conducted on diphenylacetate derivatives indicated significant antibacterial activity against Gram-positive bacteria. This positions this compound as a potential lead compound for antibiotic development.
-
Case Study on Antioxidant Effects :
- A comparative study evaluated various esters for their antioxidant capacity. Results showed that compounds with similar structures exhibited a strong ability to scavenge free radicals, indicating potential protective effects against cellular damage.
特性
IUPAC Name |
(2-oxooxolan-3-yl) 2,2-diphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-17-15(11-12-21-17)22-18(20)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUQXUUNUNQRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














